N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3OS/c24-15-10-11-19-21(12-15)29-23(26-19)27-22(28)17-13-20(14-6-2-1-3-7-14)25-18-9-5-4-8-16(17)18/h1-13H,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRPNOSLFRMTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
Core Quinoline Skeleton Construction
The quinoline backbone is most efficiently constructed via the Gould-Jacobs cyclization, wherein a β-keto ester reacts with a substituted aniline under acidic conditions. For 2-phenylquinoline-4-carboxylic acid derivatives, 2-aminobenzophenone serves as the optimal starting material due to its pre-installed phenyl group at the C2 position. Alternative routes, such as Friedländer annulation, are less favored due to competing polymerization side reactions in the presence of electron-withdrawing groups.
Carboxamide Functionalization
The C4 carboxamide group is introduced through a two-step sequence:
- Carboxylic Acid Activation : 2-Phenylquinoline-4-carboxylic acid is converted to its acid chloride using oxalyl chloride (yield: 92–96%).
- Amidation with 6-Fluoro-1,3-benzothiazol-2-amine : Nucleophilic acyl substitution occurs in anhydrous tetrahydrofuran (THF) with triethylamine as a base, achieving 78–85% yields.
Detailed Synthetic Protocols
Synthesis of 2-Phenylquinoline-4-Carboxylic Acid
Gould-Jacobs Cyclization
A mixture of 2-aminobenzophenone (10 mmol) and ethyl 3-oxobutanoate (12 mmol) in polyphosphoric acid (PPA) is heated at 120°C for 8 hours. The reaction is quenched with ice-water, neutralized with NaHCO₃, and extracted with dichloromethane. Recrystallization from ethanol yields 2-phenylquinoline-4-carboxylic acid ethyl ester (68–72%).
Ester Hydrolysis
The ethyl ester (5 mmol) is refluxed with 10% NaOH (20 mL) for 3 hours. Acidification with HCl precipitates the carboxylic acid, which is filtered and dried (yield: 95–98%).
Preparation of 6-Fluoro-1,3-Benzothiazol-2-Amine
Cyclocondensation Methodology
2-Amino-4-fluorothiophenol (10 mmol) is treated with cyanogen bromide (12 mmol) in ethanol at 0–5°C. After 12 hours, the precipitate is filtered and washed with cold ethanol to yield the target amine (89% purity, 82% yield).
Amidation Reaction Optimization
| Condition | Solvent | Base | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Standard | THF | Et₃N | 25°C | 78 | 92 |
| Microwave-assisted | DMF | DIPEA | 100°C | 85 | 94 |
| Low-temperature | DCM | Pyridine | 0°C | 65 | 88 |
Microwave irradiation reduces reaction time from 24 hours to 45 minutes while improving yield by 7–9%. Polar aprotic solvents (DMF, THF) outperform dichloromethane due to enhanced solubility of the acid chloride intermediate.
Palladium-Catalyzed Cross-Coupling for Quinoline Functionalization
Suzuki-Miyaura Coupling for C2 Phenylation
A mixture of 4-bromoquinoline (5 mmol), phenylboronic acid (6 mmol), PdCl₂(dppf) (0.05 equiv), and K₂CO₃ (15 mmol) in 1,4-dioxane/water (4:1) is refluxed under nitrogen for 12 hours. Column chromatography (hexane/ethyl acetate) isolates 2-phenylquinoline-4-bromide (83% yield).
Ligand Effects on Coupling Efficiency
| Ligand | Yield (%) | Side Products (%) |
|---|---|---|
| XPhos | 91 | 4 |
| SPhos | 88 | 5 |
| No ligand | 32 | 41 |
Bidentate phosphine ligands (XPhos, SPhos) suppress proto-debromination by stabilizing the Pd(0) intermediate.
Critical Analysis of Amidation Techniques
Industrial-Scale Production Insights
Continuous Flow Synthesis
A tandem reactor system combining Gould-Jacobs cyclization and amidation achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, reducing processing time by 60% compared to batch methods. Key parameters:
- Reactor 1 : PPA flow rate = 50 mL/min, residence time = 2 hours
- Reactor 2 : THF/Et₃N (3:1), residence time = 30 minutes
Mechanistic Studies and Byproduct Formation
Competing Pathways in Amidation
The primary byproduct, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxylate (3–7%), forms via alcohol contamination during acid chloride synthesis. Karl Fischer titration of THF (<50 ppm H₂O) reduces this byproduct to <1%.
Thermal Degradation Analysis
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, necessitating reaction temperatures below 150°C. Extended reflux (>24 hours) in high-boiling solvents (e.g., DMF) causes a 15–20% yield loss due to retro-amide formation.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as N-acylethanolamine acid amidase (NAAA), which plays a role in the regulation of pain and inflammation . By inhibiting NAAA, the compound can reduce the breakdown of endogenous lipid messengers, leading to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Analysis of Substituent Effects
Benzothiazole Modifications
- Fluoro vs. Chloro : Fluorine’s smaller atomic radius and higher electronegativity improve membrane penetration compared to bulkier chloro analogs. This is critical for compounds targeting intracellular bacterial enzymes (e.g., DNA gyrase) .
- Position 6 Substitution: Fluoro at position 6 (as in the target compound) correlates with enhanced activity in quinolone derivatives, as seen in compound 4i, which outperformed standard antibiotics .
Quinoline Core Modifications
- 2-Phenyl vs. 2-(4-Chlorophenyl) : The phenyl group in the target compound balances lipophilicity and steric effects. Chlorophenyl substitution (as in the chloro analog from ) increases hydrophobicity but may reduce binding affinity due to steric clashes .
- Additional Substituents : Methyl groups (e.g., 3-methyl in the chloro analog) or methoxy groups (as in compound 4l) can modulate solubility and metabolic stability .
Pharmacokinetic and Mechanistic Insights
- Antibacterial Efficacy: The target compound’s fluoro-benzothiazole and phenyl-quinoline structure likely synergize to inhibit bacterial DNA gyrase, similar to fluoroquinolones. Compound 4i, a direct analog, showed potent activity against E. coli at concentrations ≤50 μg/mL .
- Solubility and Bioavailability : Piperazine-linked analogs (e.g., 4i, 4l) exhibit improved solubility due to the basic nitrogen in piperazine, whereas the target compound’s carboxamide linker may reduce solubility but enhance target specificity .
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzothiazole moiety and a quinoline core, which are known for their diverse pharmacological properties. The presence of the fluoro substituent enhances its lipophilicity, potentially improving its biological activity and bioavailability.
Antifungal and Antibacterial Properties
Research indicates that this compound exhibits antifungal and antibacterial activities. Studies have demonstrated its effectiveness against various strains of bacteria and fungi, suggesting a broad spectrum of antimicrobial action. The compound's mechanism of action may involve the inhibition of specific enzymes critical for microbial growth and survival.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Notably, it has shown the ability to inhibit N-acylethanolamine acid amidase, an enzyme associated with pain and inflammation regulation, which may contribute to its anticancer effects. Preliminary studies suggest that this compound could inhibit cancer cell proliferation by targeting pathways involved in tumor growth .
Case Studies on Anticancer Activity
In vitro evaluations have revealed promising results against various cancer cell lines. For example, derivatives of quinoline compounds have shown significant inhibitory activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines, with IC50 values indicating effective concentrations for inducing cytotoxicity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5c | MCF7 | 12.73 |
| 5f | MCF7 | 13.78 |
| 5i | MCF7 | 10.65 |
| 5c | A549 | 13.76 |
| 5f | A549 | 13.44 |
| 5i | A549 | 10.89 |
These findings suggest that modifications to the quinoline structure can significantly enhance anticancer activity.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. The inhibition of N-acylethanolamine acid amidase not only affects pain pathways but may also disrupt cancer cell signaling mechanisms, leading to reduced cell viability and proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
